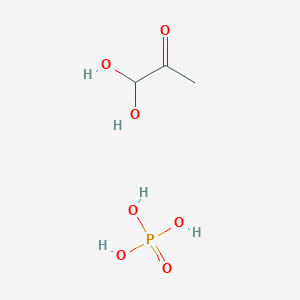
1,1-Dihydroxypropan-2-one;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dihydroxypropan-2-one;phosphoric acid is a compound that combines the properties of both dihydroxyacetone and phosphoric acid Dihydroxyacetone is a simple ketotriose, while phosphoric acid is a triprotic acid commonly used in various industrial and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihydroxypropan-2-one;phosphoric acid can be achieved through several methods. One common approach involves the reaction of dihydroxyacetone with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where dihydroxyacetone and phosphoric acid are combined in precise ratios. The reaction is monitored and controlled to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dihydroxypropan-2-one;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,1-Dihydroxypropan-2-one;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1-Dihydroxypropan-2-one;phosphoric acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be phosphorylated to form dihydroxyacetone phosphate, which plays a crucial role in glycolysis and other metabolic pathways. The phosphorylation process is catalyzed by specific enzymes, and the resulting product participates in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dihydroxyacetone: A simple ketotriose that serves as a precursor to the compound.
Phosphoric Acid: A triprotic acid with widespread applications in industry and biology.
Glycerol-2-phosphate: A related compound with similar chemical properties.
Uniqueness
1,1-Dihydroxypropan-2-one;phosphoric acid is unique due to its combined properties of dihydroxyacetone and phosphoric acid. This combination allows it to participate in a wide range of chemical and biological reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C3H9O7P |
|---|---|
Molecular Weight |
188.07 g/mol |
IUPAC Name |
1,1-dihydroxypropan-2-one;phosphoric acid |
InChI |
InChI=1S/C3H6O3.H3O4P/c1-2(4)3(5)6;1-5(2,3)4/h3,5-6H,1H3;(H3,1,2,3,4) |
InChI Key |
CIEYFQRZEULHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


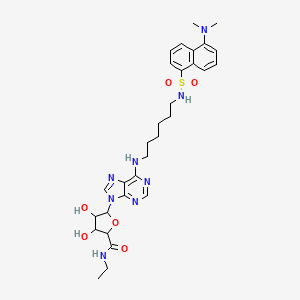
![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
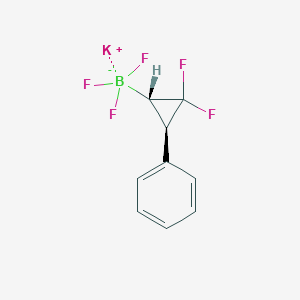
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)
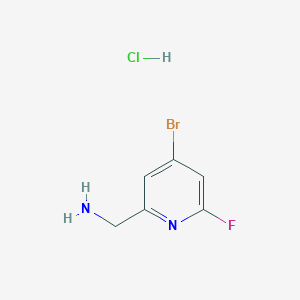
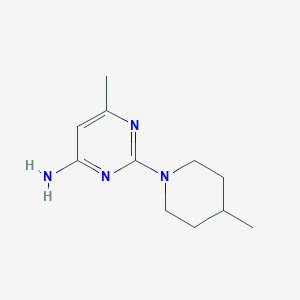

![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
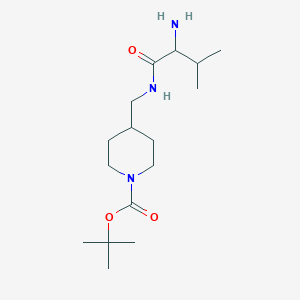
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
